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Compound of Interest

(5-Phenyl-1,3-oxazol-4-
Compound Name:
yl)methanol

Cat. No.: B1586419

An In-Depth Technical Guide to (5-Phenyl-1,3-oxazol-4-yl)methanol: Properties, Synthesis,
and Applications

Executive Summary

(5-Phenyl-1,3-oxazol-4-yl)methanol is a heterocyclic organic compound featuring a core 1,3-
oxazole ring substituted with phenyl and hydroxymethyl groups. This guide provides a
comprehensive technical overview of its molecular characteristics, established synthetic
methodologies, and its significance as a versatile scaffold in medicinal chemistry and drug
development. The oxazole motif is a privileged structure in numerous pharmacologically active
agents, and this particular derivative serves as a key building block for creating diverse
molecular libraries. This document is intended for researchers, chemists, and professionals in
the pharmaceutical sciences, offering detailed protocols and insights into the compound's utility.

Introduction: The Significance of the Oxazole
Scaffold

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen
atoms. This scaffold is of paramount importance in medicinal chemistry due to its ability to
engage in various non-covalent interactions with biological targets like enzymes and receptors.
[1][2] Its planar structure and capacity for hydrogen bonding make it a valuable bioisosteric
replacement for other functional groups in drug design.[3] Consequently, oxazole derivatives
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have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-
inflammatory, antibacterial, antiviral, and antidiabetic properties.[1][4][5]

(5-Phenyl-1,3-oxazol-4-yl)methanol, with its reactive hydroxymethyl group and stabilizing
phenyl substituent, represents a strategic starting point for the synthesis of more complex
molecules. The hydroxyl group can be readily modified or replaced, allowing for the exploration
of structure-activity relationships (SAR) in drug discovery campaigns.

Physicochemical Properties and Characterization

The unique arrangement of atoms in (5-Phenyl-1,3-oxazol-4-yl)methanol dictates its physical
and chemical behavior. A summary of its key properties is presented below.

Molecular and Physicochemical

Property Value Source
Molecular Formula C10HoNO:2 [6]
Molecular Weight 175.18 g/mol [6]
Exact Mass 175.063328530 Da [6]
CAS Number 352018-88-3
(5-phenyl-1,3-oxazol-4-
IUPAC Name
yl)methanol
(Expected) White to off-white
Appearance General Knowledge

solid

Spectroscopic Analysis

Definitive structural confirmation of (5-Phenyl-1,3-oxazol-4-yl)methanol relies on a
combination of spectroscopic techniques. While a specific spectrum for this exact compound is
not publicly available, the expected spectral characteristics can be inferred from closely related
analogs.[7][8]

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show
distinct signals for the aromatic protons of the phenyl group (typically in the 7.2-7.8 ppm
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range), a singlet for the oxazole ring proton, a singlet or doublet for the methylene protons of
the CH20H group, and a broad singlet for the hydroxyl proton.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display
signals corresponding to the carbons of the phenyl ring, the oxazole ring, and the
hydroxymethyl group.

e FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include a
broad absorption for the O-H stretch of the alcohol group (around 3200-3600 cm~?), C-H
stretching for the aromatic and aliphatic portions, and characteristic C=N and C-O stretching
frequencies for the oxazole ring (around 1600 cm~t and 1100 cm™1, respectively).[9]

e Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+)
corresponding to the compound's molecular weight, along with characteristic fragmentation
patterns.

Synthesis and Manufacturing

The synthesis of substituted oxazoles is a well-established field in organic chemistry, with
several reliable methods available.

Retrosynthetic Analysis

A logical retrosynthetic approach to (5-Phenyl-1,3-oxazol-4-yl)methanol involves
disconnecting the oxazole ring. A common strategy is the cyclization of an a-acylamino ketone
or a related precursor. This highlights the key starting materials required for its construction.

Common Synthetic Routes

One of the most prevalent methods for synthesizing 4-substituted oxazoles is the Robinson-
Gabriel synthesis or variations thereof, which involves the cyclization of 2-acylamino-ketones.
Another effective approach involves the reaction of aldehydes with tosylmethyl isocyanide
(TosMIC), known as the Van Leusen reaction.

A general workflow for the synthesis is outlined below.
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Caption: General synthetic workflow for oxazole synthesis.

Applications in Research and Drug Development

The true value of (5-Phenyl-1,3-oxazol-4-yl)methanol lies in its application as a versatile
building block in the development of novel therapeutic agents.[10][11]

Role as a Versatile Scaffold

The hydroxymethyl group at the 4-position is a key functional handle. It allows for a variety of
chemical transformations, enabling the creation of a library of derivatives. These modifications
can include:

» Oxidation to form the corresponding aldehyde or carboxylic acid.
o Esterification or Etherification to introduce different side chains.

o Conversion to a leaving group (e.g., halide) for subsequent nucleophilic substitution
reactions.

This flexibility allows medicinal chemists to systematically probe the chemical space around the
oxazole core to optimize biological activity, selectivity, and pharmacokinetic properties.[5]
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Caption: Derivatization potential of the core scaffold.

Known and Potential Biological Activities

While specific biological data for (5-Phenyl-1,3-oxazol-4-yl)methanol itself is limited in public
literature, the broader class of phenyl-oxazole derivatives has been extensively studied. They
have been investigated for a multitude of therapeutic applications, including:

e Anticancer Agents: Many oxazole-containing compounds have shown potent activity against
various cancer cell lines.[5]

e Anti-inflammatory Agents: The oxazole ring is present in some non-steroidal anti-
inflammatory drugs (NSAIDs).

» Antimicrobial Agents: This scaffold is a component of several antibacterial and antifungal
compounds.[8]

 Antiviral Properties: Oxazole derivatives are being explored for their potential to inhibit viral
replication.[3]
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Experimental Protocols

The following are representative protocols that would be employed in the synthesis and
analysis of (5-Phenyl-1,3-oxazol-4-yl)methanol.

Protocol: Synthesis via Van Leusen Reaction

This protocol is a generalized procedure based on the known reactivity of the starting
materials.

Objective: To synthesize (5-Phenyl-1,3-oxazol-4-yl)methanol.

Materials:

Benzaldehyde

o Tosylmethyl isocyanide (TosMIC)

e Potassium carbonate (K2CO3s)

o Methanol (MeOH)

e Dichloromethane (DCM)

» Saturated aqueous sodium chloride (brine)

e Anhydrous magnesium sulfate (MgSQOa)

« Silica gel for column chromatography

Procedure:

e Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add methanol.

o Addition of Reagents: Add potassium carbonate to the stirring methanol. Then, add
benzaldehyde followed by a solution of TosMIC in methanol dropwise at room temperature.

o Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by
Thin Layer Chromatography (TLC) until the starting materials are consumed.
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e Workup: Quench the reaction by adding water. Extract the aqueous layer with
dichloromethane (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium
sulfate, filter, and concentrate under reduced pressure.

o Chromatography: Purify the crude product by flash column chromatography on silica gel
using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the
pure product.

o Characterization: Confirm the structure and purity of the final compound using NMR, IR, and
MS analysis.

Protocol: Characterization by HPLC

Objective: To determine the purity of the synthesized (5-Phenyl-1,3-oxazol-4-yl)methanol.
Instrumentation:

e High-Performance Liquid Chromatography (HPLC) system with a UV detector.

e C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pum).

Mobile Phase:

e Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

» Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Procedure:

o Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at
a concentration of 1 mg/mL. Dilute as necessary.

e HPLC Method:
o Flow Rate: 1.0 mL/min

o Injection Volume: 10 pL
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o Detector Wavelength: 254 nm

o Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 15 minutes), followed by
a hold and re-equilibration.

o Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as the
percentage of the main peak area relative to the total area of all peaks.

Conclusion and Future Outlook

(5-Phenyl-1,3-oxazol-4-yl)methanol is a chemically tractable and medicinally relevant
molecule. Its straightforward synthesis and the versatile reactivity of its hydroxymethyl group
make it an invaluable starting material for the synthesis of diverse compound libraries. The
proven track record of the oxazole scaffold in numerous approved drugs and clinical candidates
suggests that derivatives of this compound will continue to be of high interest.[2][5] Future
research will likely focus on incorporating this scaffold into novel chemical entities targeting a
wide array of diseases, from cancer to infectious and inflammatory conditions. Advances in
synthetic methodologies will further streamline the creation of its derivatives, accelerating the
pace of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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